(6-Phthalimidohexyl)triphenylphosphonium bromide (6-Phthalimidohexyl)triphenylphosphonium bromide
Brand Name: Vulcanchem
CAS No.: 129789-59-9
VCID: VC0152119
InChI: InChI=1S/C32H31NO2P.BrH/c34-31-29-22-12-13-23-30(29)32(35)33(31)24-14-1-2-15-25-36(26-16-6-3-7-17-26,27-18-8-4-9-19-27)28-20-10-5-11-21-28;/h3-13,16-23H,1-2,14-15,24-25H2;1H/q+1;/p-1
SMILES: C1=CC=C(C=C1)[P+](CCCCCCN2C(=O)C3=CC=CC=C3C2=O)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-]
Molecular Formula: C32H31BrNO2P
Molecular Weight: 572.483

(6-Phthalimidohexyl)triphenylphosphonium bromide

CAS No.: 129789-59-9

Cat. No.: VC0152119

Molecular Formula: C32H31BrNO2P

Molecular Weight: 572.483

* For research use only. Not for human or veterinary use.

(6-Phthalimidohexyl)triphenylphosphonium bromide - 129789-59-9

Specification

CAS No. 129789-59-9
Molecular Formula C32H31BrNO2P
Molecular Weight 572.483
IUPAC Name 6-(1,3-dioxoisoindol-2-yl)hexyl-triphenylphosphanium;bromide
Standard InChI InChI=1S/C32H31NO2P.BrH/c34-31-29-22-12-13-23-30(29)32(35)33(31)24-14-1-2-15-25-36(26-16-6-3-7-17-26,27-18-8-4-9-19-27)28-20-10-5-11-21-28;/h3-13,16-23H,1-2,14-15,24-25H2;1H/q+1;/p-1
Standard InChI Key SQTSHQQNNSLBJE-UHFFFAOYSA-M
SMILES C1=CC=C(C=C1)[P+](CCCCCCN2C(=O)C3=CC=CC=C3C2=O)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator